![molecular formula C8H8N4O2 B6298797 Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate CAS No. 2306272-96-6](/img/structure/B6298797.png)
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C8H8N4O2. It is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, making it a valuable scaffold in drug discovery and development .
作用机制
Target of Action
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from entering the S phase from the G1 phase, and hindering the progression of the S phase
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway . CDK2 is essential for the initiation and progression of DNA replication during the S phase of the cell cycle . Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cells .
Result of Action
The primary result of the compound’s action is the significant inhibition of cell proliferation . It has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within cells , leading to programmed cell death.
生化分析
Biochemical Properties
It is known that pyrazolopyrimidines can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrazolopyrimidines have shown significant inhibitory activities against certain cell lines
Molecular Mechanism
Some pyrazolopyrimidines have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates . One common method includes the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization with formamide under reflux conditions . Another approach involves the use of diethyl malonate and acetophenone in the presence of a base, leading to the formation of the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. One-pot multicomponent reactions under microwave irradiation or solvent-free conditions are preferred for their efficiency and reduced waste generation . These methods not only enhance the yield but also reduce the reaction time significantly.
化学反应分析
Types of Reactions
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of pyrazolo[3,4-d]pyrimidine oxides.
Reduction: Formation of dihydropyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of halogenated pyrazolo[3,4-d]pyrimidine derivatives.
科学研究应用
Anticancer Activity
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit potent inhibitory effects against various cancer cell lines.
- Mechanism of Action : The compound's anticancer activity is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. For instance, derivatives such as compound 1a showed significant inhibitory activity against A549 lung cancer cells with an IC50 value of 2.24 µM, outperforming doxorubicin, a standard chemotherapy agent (IC50 = 9.20 µM) .
- Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anticancer activity. For example, compound 1d displayed an IC50 of 1.74 µM against MCF-7 breast cancer cells, indicating that specific structural features are crucial for efficacy .
Epidermal Growth Factor Receptor Inhibition
Recent studies have highlighted the potential of this compound derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.
- Inhibition Potency : Compounds such as 12b demonstrated remarkable potency against both wild-type EGFR and mutant forms (IC50 values of 0.016 µM and 0.236 µM, respectively). These findings suggest that the pyrazolo[3,4-d]pyrimidine scaffold can be effectively utilized in the design of EGFR inhibitors .
- Clinical Relevance : Given the role of EGFR in various malignancies and the development of resistance to existing therapies, compounds derived from this scaffold represent promising candidates for further development in clinical settings .
Bruton's Tyrosine Kinase Inhibition
Another significant application of this compound is its use as an irreversible inhibitor of Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies.
- Research Findings : A study revealed that specific derivatives exhibited potent inhibitory effects on BTK enzyme activity and showed cytotoxicity against TMD8 cells (a model for B-cell malignancies). For instance, compound 5e exhibited moderate tumor growth inhibition in vivo .
- Potential for Drug Development : The ability to selectively inhibit BTK positions these compounds as potential therapeutic agents for treating hematological cancers and autoimmune diseases .
Structure-Activity Relationships and Synthesis
The synthesis of this compound and its analogs involves various synthetic routes that optimize yield and biological activity.
Compound | Synthesis Method | Key Findings |
---|---|---|
1a | Gram-scale synthesis via route D | High anticancer activity with IC50 values < 10 µM against multiple cancer cell lines |
12b | Designed as EGFR inhibitor | Potent activity against wild-type and mutant EGFR with IC50 values < 0.5 µM |
5e | Irreversible BTK inhibitor synthesis | Moderate efficacy in murine xenograft models |
相似化合物的比较
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-b]pyridine: Known for its kinase inhibitory properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with modifications at different positions on the ring system.
Uniqueness
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate stands out due to its unique combination of a pyrazole and pyrimidine ring, which provides a versatile scaffold for drug design . Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .
生物活性
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including detailed research findings and data tables.
1. Anticancer Activity
This compound and its derivatives have been shown to exhibit potent anticancer properties through various mechanisms.
The anticancer activity of pyrazolo[3,4-d]pyrimidines is primarily attributed to their ability to inhibit eukaryotic protein kinases. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells. For instance, compound 1a demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the control drug doxorubicin (IC50 = 9.20 µM) .
1.2 Structure-Activity Relationships (SAR)
Studies have explored the structure-activity relationships of various derivatives. For example, modifications in the pyrazolo[3,4-d]pyrimidine scaffold resulted in varying degrees of cytotoxicity across different cancer cell lines (Table 1). Compound 1d exhibited an IC50 of 1.74 µM against MCF-7 breast cancer cells, highlighting the importance of specific structural features for enhanced activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1a | A549 | 2.24 |
1d | MCF-7 | 1.74 |
12b | HCT-116 | 19.56 |
12b | A549 | 8.21 |
1.3 Apoptosis Induction
Flow cytometric analysis has shown that treatment with this compound induces apoptosis in cancer cells by increasing the sub-G1 population, indicating a rise in apoptotic cells .
2. Antimicrobial Activity
Recent studies have also highlighted the antimicrobial potential of this compound against various bacterial strains.
2.1 Inhibition Studies
In vitro evaluations have demonstrated that pyrazolo[3,4-d]pyrimidines exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), showing promising results that suggest their potential as dual-action agents in treating infections in cancer patients .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound 1 | Staphylococcus aureus | 0.22 |
Compound 2 | Escherichia coli | 0.25 |
3. Case Studies
Several case studies illustrate the effectiveness of this compound derivatives:
- Case Study A : A study involving a derivative demonstrated a reduction in tumor volume by blocking Bcr-Abl T315I mutant kinase activity in vivo, indicating its therapeutic potential .
- Case Study B : Another derivative showed significant anti-EGFR activity with an IC50 value of 0.016 µM against wild-type EGFR and notable efficacy against mutant forms .
属性
IUPAC Name |
ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)6-5-3-11-12-7(5)10-4-9-6/h3-4H,2H2,1H3,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAZRCHRCYPFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NNC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。